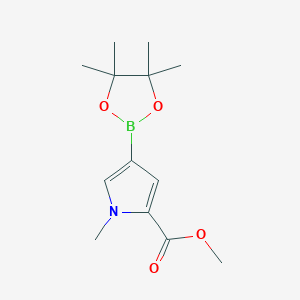
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H20BNO4 and its molecular weight is 265.12. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
Specific Scientific Field
Organic Chemistry
Summary of the Application
The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Methods of Application or Experimental Procedures
The compound is combined with an organic halide in the presence of a palladium catalyst. The reaction proceeds under mild and functional group tolerant conditions .
Results or Outcomes
The Suzuki-Miyaura cross-coupling reaction is widely applied in the synthesis of various organic compounds. It provides a reliable method for forming carbon-carbon bonds, which is a key process in organic synthesis .
Application 2: Protodeboronation of Pinacol Boronic Esters
Summary of the Application
The compound is used in the protodeboronation of pinacol boronic esters . Protodeboronation is a process where the boron moiety is removed from the boronic ester .
Methods of Application or Experimental Procedures
The protodeboronation process involves the use of a radical approach. The compound is subjected to certain conditions that induce the removal of the boron moiety .
Results or Outcomes
The protodeboronation process allows for the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation. This method was applied in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Application 3: Preparation of Aminothiazoles
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
The compound is used in the preparation of aminothiazoles . Aminothiazoles are a class of organic compounds that have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties .
Methods of Application or Experimental Procedures
The compound is used as a reagent in the synthesis of aminothiazoles. The exact experimental procedures can vary depending on the specific aminothiazole being synthesized .
Results or Outcomes
The synthesis of aminothiazoles using this compound can lead to the production of potential therapeutic agents with a wide range of biological activities .
Application 4: Synthesis of Fluorescent M2L4 Type Capsules
Specific Scientific Field
Supramolecular Chemistry
Summary of the Application
The compound is used in the synthesis of fluorescent M2L4 type capsules . These capsules are supramolecular structures that can encapsulate guest molecules, and they have potential applications in areas such as drug delivery and molecular sensing .
Methods of Application or Experimental Procedures
The compound is used as a building block in the synthesis of the ligands that form the capsule structure. The exact experimental procedures can vary depending on the specific capsule being synthesized .
Results or Outcomes
The synthesis of fluorescent M2L4 type capsules using this compound can lead to the production of novel supramolecular structures with potential applications in various fields .
Application 5: Synthesis of Amino-pyrido-indol-carboxamides
Summary of the Application
The compound is used in the synthesis of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy .
Methods of Application or Experimental Procedures
The compound is used as a reagent in the synthesis of amino-pyrido-indol-carboxamides. The exact experimental procedures can vary depending on the specific amino-pyrido-indol-carboxamide being synthesized .
Results or Outcomes
The synthesis of amino-pyrido-indol-carboxamides using this compound can lead to the production of potential therapeutic agents for myeloproliferative disorders .
Propiedades
IUPAC Name |
methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-10(11(16)17-6)15(5)8-9/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPUXVHVQMUOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

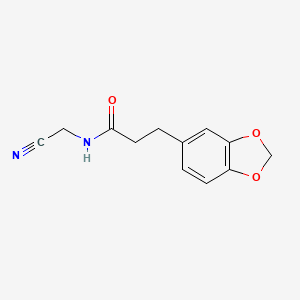
![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)
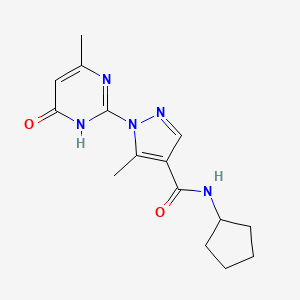

![4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine](/img/structure/B2926084.png)
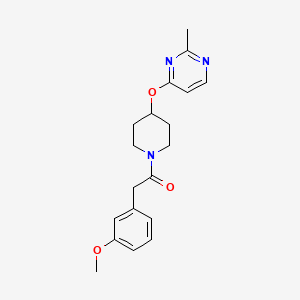

![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)
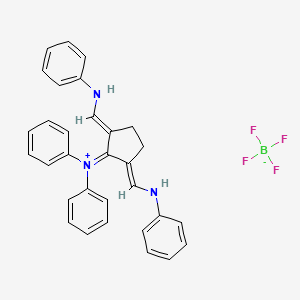
![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)
![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)
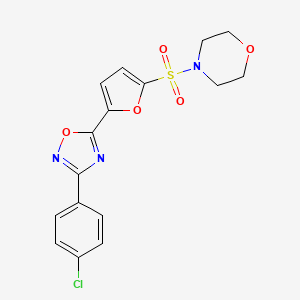
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methoxy-3-methylphenyl)methanone](/img/structure/B2926102.png)